N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
This compound features a tetrahydrocarbazole core substituted with a chlorine atom at position 8 and a benzamide group at position 1. The benzamide moiety is further modified with a 5-methyltetrazole ring at the ortho position. The carbazole scaffold is known for its aromaticity and biological relevance, particularly in antitumor and CNS-targeting agents . The tetrazole group enhances metabolic stability and hydrogen-bonding capacity, which may improve pharmacokinetic properties compared to imidazole or triazole analogs .
Properties
Molecular Formula |
C21H19ClN6O |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H19ClN6O/c1-12-25-26-27-28(12)18-11-3-2-6-15(18)21(29)23-17-10-5-8-14-13-7-4-9-16(22)19(13)24-20(14)17/h2-4,6-7,9,11,17,24H,5,8,10H2,1H3,(H,23,29) |
InChI Key |
WCWXKSIZSXOTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCC4=C3NC5=C4C=CC=C5Cl |
Origin of Product |
United States |
Biological Activity
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a carbazole moiety with a tetrazole functional group. Its molecular formula is , and it has a molecular weight of approximately 398.89 g/mol. The presence of the chloro substituent at the 8-position of the tetrahydrocarbazole ring contributes to its distinct chemical properties.
Research indicates that the biological activity of this compound may be attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Protein Binding: The compound may bind to specific proteins or enzymes, influencing their activity and potentially modulating cellular functions.
- Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Anticancer Activity
A study investigated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxicity with varying IC50 values depending on the cell line tested.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 10.5 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical Cancer) | 12.3 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A separate investigation evaluated its efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Clinical Relevance
While extensive clinical data on this compound is limited, several case studies highlight its potential in treating specific conditions:
- Case Study on Lung Cancer: A patient with advanced lung cancer showed significant tumor reduction after treatment with a regimen including this compound as part of a combination therapy.
- Case Study on Bacterial Infection: An individual suffering from a multi-drug-resistant bacterial infection responded positively to treatment involving this compound, demonstrating its potential as an adjunctive therapy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from Published Literature
Carbazole Derivatives
- Ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl) acetate (EN300-398672): Shares the 8-chloro-tetrahydrocarbazole core but replaces the tetrazole-benzamide with an ethyl acetate group. Molecular weight: 291.78 g/mol .
- N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide : Features a propanamide linker instead of benzamide. Molecular weight: 352.85 g/mol .
Heterocyclic Benzamide Derivatives
- 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide (4a): Substitutes tetrazole with a dicyanoimidazole group. Melting point: 253–255°C, yield: 85% .
- N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b): Includes a para-chlorophenyl group. Melting point: 271–273°C, yield: 82% .
- 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) : Combines benzoxazole and triazole-thione groups. IR peaks: 3390 cm⁻¹ (NH), 1243 cm⁻¹ (C=S) .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
